molecular formula C15H25Cl2N3O B1191741 DFP-11207

DFP-11207

Cat. No. B1191741
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DFP-11207 is an orally available thymidylate synthase (TS) inhibitor with potential antineoplastic activity. Upon oral administration, DFP-11207 binds to and inhibits TS. This reduces thymine nucleotide synthesis, inhibits DNA synthesis and cell division, causes DNA damage and leads to tumor cell apoptosis. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

Scientific Research Applications

Thymidylate Synthase Inhibition

DFP-11207 is an orally available thymidylate synthase (TS) inhibitor with potential antineoplastic activity. It binds to and inhibits TS, reducing thymine nucleotide synthesis, inhibiting DNA synthesis and cell division, causing DNA damage, and leading to tumor cell apoptosis. This mechanism is crucial in the treatment of various types of tumors (2020).

Pharmacokinetics and Tolerability

A study on DFP-11207 combined a 5-fluorouracil (5-FU) pro-drug with inhibitors to enhance the pharmacological activity of 5-FU while decreasing gastrointestinal and myelosuppressive toxicity. Patients with advanced solid tumors treated with DFP-11207 showed mild myelosuppressive and gastrointestinal side effects, indicating its tolerability and potential as a substitute for 5-FU in combination treatment regimens (Ajani et al., 2019).

Preclinical Evaluation

DFP-11207 was developed to reduce 5-FU-induced toxicities without losing antitumor activity. In vitro studies showed strong inhibition of 5-FU degradation and phosphorylation, suggesting rapid cellular entry and inhibition of 5-FU phosphorylation. In human tumor xenografts, DFP-11207 demonstrated dose-dependent antitumor activity equivalent to reference 5-FU drugs, with reduced toxicities like myelosuppression (Fukushima et al., 2017).

Clinical Phase I Study

Another Phase I study determined that DFP-11207 at a dose of 330 mg/m2/day was well-tolerated with mild toxicities in patients with solid tumors. The pharmacokinetic analysis found 5-FU levels were in the therapeutic range at this dose, suggesting its potential as monotherapy or in combination with other regimens (Ajani et al., 2020).

Novel Antimetabolite Development

DFP-11207 was also developed as a novel antimetabolite with self-toxicity protection, aiming to reduce the toxicities of 5-FU while maintaining antitumor activity. This approach showed favorable antitumor efficacy and sustained pharmacokinetic profiles with reduced gastrointestinal and myelosuppressive toxicities in preclinical and early clinical data (Fukushima et al., 2017).

properties

Product Name

DFP-11207

Molecular Formula

C15H25Cl2N3O

Appearance

Solid powder

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.